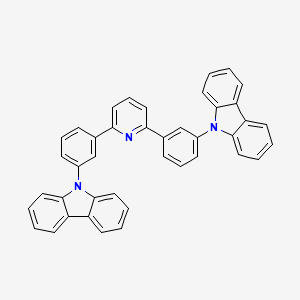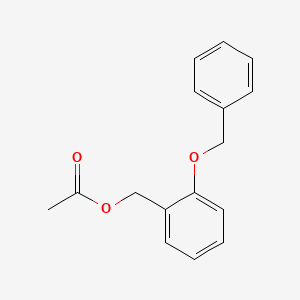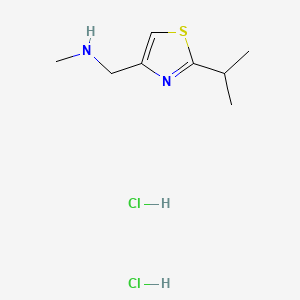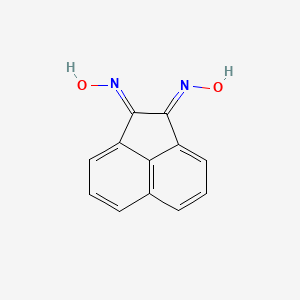
Decyltrimethoxysilan
Übersicht
Beschreibung
Decyltrimethoxysilane, with the CAS No. 5575-48-4, is an alkoxy silane used for surface modification of inorganic materials . It is also known as KBM-3103C .
Synthesis Analysis
Decyltrimethoxysilane is synthesized and sold by various chemical companies. It is typically stored under inert gas and is sensitive to moisture . .
Molecular Structure Analysis
The molecular formula of Decyltrimethoxysilane is C13H30O3Si . It forms a self-assembled monolayer (SAM) on surfaces, which can change the interfacial properties of the material it is applied to .
Physical and Chemical Properties Analysis
Decyltrimethoxysilane is a liquid at room temperature . It has a specific gravity of 0.90 , a refractive index of 1.421 , and a molecular weight of 262.46 . It is also noted that it has a boiling point of 213.6±8.0 °C at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Verbesserung der Barriere in integrierten Schaltungen
DTMOS wird bei der Bildung von selbstorganisierten Monolagen (SAMs) auf porösen SiOCH-Filmen (p-SiOCH) verwendet. Diese SAMs dienen als Barrieren in den Backend-of-Line-Verbindungen (BEOL) für fortschrittliche integrierte Schaltungen (ICs). Sie verbessern das Durchbruchfeld und die zeitabhängige dielektrische Durchbruchfestigkeit, bieten eine Kupfer (Cu)-Barrierekapazität und fördern die Haftung mit Cu, was für die Zuverlässigkeit von ICs entscheidend ist .
Verbesserung der Haftung in porösen Dielektrika
Die Anwendung von DTMOS in der Dampfphase bei 100 °C auf SiO2- und p-SiOCH-Filmen hat gezeigt, dass die Haftung und das dielektrische Durchbruchfeld verbessert werden. In p-SiOCH-Filmen versiegeln DTMOS-basierte SAMs Oberflächenporen und erhöhen die Abdeckung, wodurch die Wirksamkeit der Cu-Barriere verbessert wird .
Verbesserung der elektrischen Eigenschaften
DTMOS-abgeleitete SAMs wurden mit anderen Silanen hinsichtlich ihrer Auswirkungen auf die elektrischen Eigenschaften verglichen. Studien haben gezeigt, dass sowohl DTMOS als auch andere Silan-abgeleitete SAMs die elektrischen Eigenschaften von p-SiOCH-Filmen verbessern, jedoch DTMOS-SAMs einen geringeren Anstieg der Dielektrizitätskonstanten aufweisen, was für die Aufrechterhaltung der Leistung von ICs vorteilhaft ist .
Pharmazeutisches Zwischenprodukt
DTMOS dient als pharmazeutisches Zwischenprodukt. Seine chemischen Eigenschaften ermöglichen es, bei der Synthese verschiedener pharmazeutischer Verbindungen eingesetzt zu werden, obwohl spezifische Anwendungen in diesem Bereich in der verfügbaren Literatur nicht detailliert beschrieben sind .
Kopplungsmittel
Als Kopplungsmittel wird DTMOS verwendet, um die Bindung zwischen organischen und anorganischen Materialien zu verbessern. Diese Eigenschaft ist besonders nützlich in Verbundwerkstoffen, bei denen die Verbesserung der Grenzfläche zwischen verschiedenen Phasen entscheidend für die mechanische Festigkeit und Stabilität ist .
Wirkmechanismus
Target of Action
Decyltrimethoxysilane is primarily used for the surface modification of inorganic materials . It acts as an intermediary that bonds organic materials to inorganic materials .
Mode of Action
Decyltrimethoxysilane interacts with its targets (inorganic materials) through a process known as silanization . This process involves the formation of covalent bonds between the silane and the inorganic material, resulting in a modified surface.
Biochemical Pathways
It’s known that the compound plays a role in themodification of inorganic surfaces , which can influence various biochemical interactions depending on the specific application .
Pharmacokinetics
Given its use in surface modification, it’s likely that its bioavailability is largely dependent on the specific conditions of its application .
Result of Action
The primary result of Decyltrimethoxysilane’s action is the alteration of inorganic surfaces . This can enhance the material’s properties, such as water repellency, dispersibility, and filler flowability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Decyltrimethoxysilane. For instance, it’s recommended to store the compound at room temperature and avoid moisture, as it can cause decomposition . Furthermore, the compound’s effectiveness in surface modification can be influenced by the specific conditions of its application, such as the nature of the inorganic material and the environmental conditions during application .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
As an organosilicon compound, it is known to bond with both organic and inorganic materials . This characteristic makes it useful for improving the mechanical strength of composite materials, for improving adhesion, and for resin and surface modification .
Cellular Effects
Organosilicon compounds like Decyltrimethoxysilane are known to interact with cellular components, potentially influencing cell function
Molecular Mechanism
As an organosilicon compound, it is known to form bonds with both organic and inorganic materials This suggests that it may interact with biomolecules in the cell, potentially influencing enzyme activity and gene expression
Eigenschaften
IUPAC Name |
decyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30O3Si/c1-5-6-7-8-9-10-11-12-13-17(14-2,15-3)16-4/h5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAHMVLQCSALSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
252767-76-3 | |
| Record name | Silane, decyltrimethoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252767-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60374133 | |
| Record name | decyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5575-48-4 | |
| Record name | Decyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5575-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | decyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silane, decyltrimethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[12]Cycloparaphenylene](/img/structure/B1661916.png)

![2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1661918.png)
![5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1661919.png)
![N-([1,1':3',1''-Terphenyl]-5'-YL)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1661920.png)
![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/no-structure.png)

